

EB-42486 application in [specific assay, e.g., western blot]

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Compound of Interest		
Compound Name:	EB-42486	
Cat. No.:	B10823870	Get Quote

Application Notes and Protocols for EB-42486

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB-42486, also known as XL01126, is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2). LRRK2 is a key therapeutic target in Parkinson's disease, and its mutations are associated with an increased risk of developing the disease. **EB-42486** functions by forming a ternary complex with LRRK2 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the LRRK2 protein.[1] These application notes provide detailed protocols and data for the use of **EB-42486** in inducing LRRK2 degradation, with a specific focus on the Western Blot assay.

Data Presentation

The following tables summarize the quantitative data on the efficacy of **EB-42486** in degrading LRRK2 in different cell lines. The data is presented as DC50 (concentration required for 50% degradation) and Dmax (maximum degradation) values.

Table 1: **EB-42486**-mediated LRRK2 Degradation in Mouse Embryonic Fibroblasts (MEFs)



Cell Line	Treatment Time	DC50	Dmax
Wild-Type (WT) LRRK2 MEFs	24h	32 nM	82%
G2019S LRRK2 MEFs	24h	14 nM	92%

Table 2: **EB-42486**-mediated LRRK2 Degradation in Human Peripheral Blood Mononuclear Cells (PBMCs)

Treatment Time	DC50	Dmax
4h	72 nM	Not Reported
24h	17 nM	82-90%

Experimental Protocols

Western Blot Protocol for Assessing EB-42486-Mediated LRRK2 Degradation

This protocol outlines the steps for treating cells with **EB-42486** and subsequently analyzing LRRK2 protein levels by Western Blot.

Materials:

- EB-42486 (store at -20°C as a powder or in DMSO aliquots at -80°C)[1]
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer



- SDS-PAGE gels (e.g., 4-12% gradient gels)
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies:
 - Anti-LRRK2 antibody
 - Anti-pS935-LRRK2 antibody
 - Anti-Rab10 antibody
 - Anti-pT73-Rab10 antibody
 - Anti-GAPDH or anti-tubulin antibody (as a loading control)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Seeding and Treatment:
 - Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
 - Prepare a stock solution of EB-42486 in DMSO.[1]
 - \circ Dilute **EB-42486** to the desired concentrations in cell culture medium. It is recommended to perform a dose-response (e.g., 10 nM to 1 μ M) and a time-course (e.g., 4h, 8h, 24h) experiment.



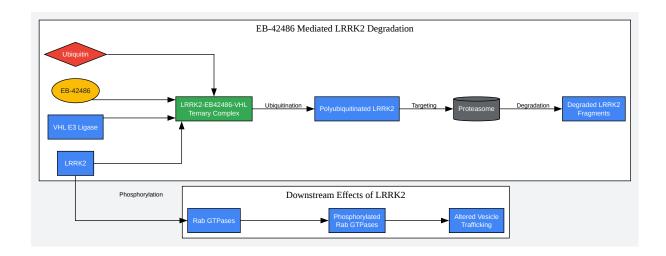
- Treat the cells with the **EB-42486** dilutions. Include a DMSO-only treated control.
- Cell Lysis:
 - After the treatment period, wash the cells with ice-cold PBS.
 - Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes, with occasional vortexing.
 - Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the protein extracts.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
- Sample Preparation:
 - Normalize the protein concentrations of all samples with lysis buffer.
 - Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes.
- SDS-PAGE and Western Blot:
 - Load equal amounts of protein (typically 20-40 μg) into the wells of an SDS-PAGE gel.
 - Run the gel to separate the proteins by size.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-LRRK2) overnight at 4°C, following the manufacturer's recommended dilution.



- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Detection and Analysis:
 - Add the chemiluminescent substrate to the membrane.
 - Capture the signal using an imaging system.
 - Quantify the band intensities using image analysis software. Normalize the LRRK2 band intensity to the loading control (e.g., GAPDH or tubulin).

Visualizations Signaling Pathway



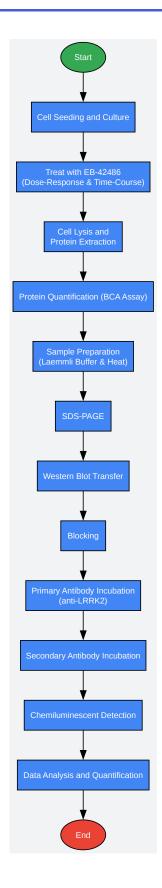


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Caption: **EB-42486** induces LRRK2 degradation via the ubiquitin-proteasome system.

Experimental Workflow



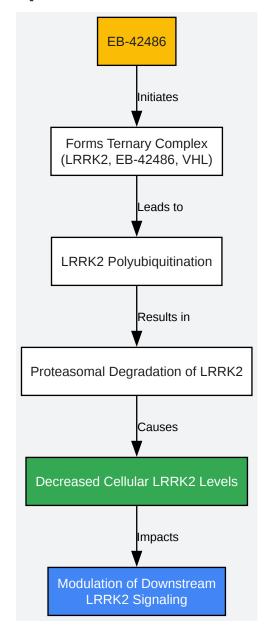


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Caption: Workflow for assessing EB-42486-mediated LRRK2 degradation by Western Blot.



Logical Relationship



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Caption: Logical flow of **EB-42486**'s mechanism of action.

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References

- 1. The LRRK2 signalling system PubMed [pubmed.ncbi.nlm.nih.gov]
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